molecular formula C9H12N2OS B3072600 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1016798-93-8

2-amino-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B3072600
CAS No.: 1016798-93-8
M. Wt: 196.27 g/mol
InChI Key: STDZMBLTRDSZDA-UHFFFAOYSA-N
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Description

2-Amino-N-[3-(methylsulfanyl)phenyl]acetamide is a substituted acetamide derivative characterized by an amino group (-NH₂) attached to the acetamide backbone and a 3-(methylsulfanyl)phenyl substituent. This compound belongs to the class of aromatic acetamides, which are widely studied for their pharmacological and material science applications. While its exact biological activity remains under investigation, structurally related acetamides have demonstrated antimicrobial, analgesic, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-amino-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDZMBLTRDSZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-[3-(methylsulfanyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound may also modulate signaling pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Substituents Molecular Formula Molecular Weight Key Properties
2-Amino-N-[3-(methylsulfanyl)phenyl]acetamide -NH₂, -SMe (meta) C₉H₁₂N₂OS 196.27 g/mol High lipophilicity; potential CNS activity
N-(3-Amino-4-methoxyphenyl)acetamide -NH₂, -OCH₃ (para) C₉H₁₂N₂O₂ 180.20 g/mol Enhanced solubility due to methoxy group
2-[(3-Methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide -NO₂ (ortho), -SMe (meta) C₁₅H₁₄N₂O₃S 302.35 g/mol Electron-withdrawing NO₂ group; possible nitroreductase substrate
N-(3-Chlorophenyl)acetamide derivatives -Cl (various positions) C₈H₈ClNO 169.61 g/mol Increased halogen-bonding capacity

Key Structural Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group (-SMe) in the target compound is electron-donating, enhancing aromatic ring reactivity compared to electron-withdrawing groups like -NO₂ in .
  • Positional Effects : Meta-substituted derivatives (e.g., the target compound) exhibit distinct conformational flexibility compared to para-substituted analogues (e.g., N-(4-methylphenyl)sulfonamide derivatives in ).
Physicochemical Properties
  • Lipophilicity: The -SMe group increases logP values compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, as seen in N-(3-Amino-4-methoxyphenyl)acetamide .
  • Hydrogen Bonding: The amino (-NH₂) group in the target compound facilitates hydrogen bonding, similar to sulfonamide derivatives (e.g., N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide ).
Pharmacological Activity
  • Antimicrobial Potential: Chlorinated acetamides (e.g., N-(2,5-dichloro-4-hydroxyphenyl)acetamide ) show higher antibacterial activity than the target compound, likely due to halogen-mediated membrane disruption.
  • Enzyme Inhibition : Sulfonamide derivatives (e.g., N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide ) exhibit anti-inflammatory activity via COX-2 inhibition, a mechanism less explored in methylsulfanyl-substituted acetamides.

Biological Activity

2-amino-N-[3-(methylsulfanyl)phenyl]acetamide, also known by its chemical structure and CAS number 1016798-93-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12N2S
  • IUPAC Name : 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide

Biological Activities

The biological activities of 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide have been investigated in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, suggesting that 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide may also possess such activity.

Neuroprotective Effects

A study involving substituted acetamides demonstrated neuroprotective effects on PC12 cells against sodium nitroprusside-induced damage. These findings suggest that 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide could potentially offer similar neuroprotective benefits, although specific data on this compound is limited .

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated against cancer cell lines. For example, certain derivatives have shown selective cytotoxicity towards human colon adenocarcinoma cells, indicating that 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide might also exhibit selective cytotoxic properties .

The proposed mechanisms for the biological activities of compounds similar to 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide include:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in disease progression, such as carbonic anhydrase.
  • Cellular Protection : The ability to protect neuronal cells from oxidative stress is a key area of interest, with implications for neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Study on Substituted Acetamides Demonstrated neuroprotection in PC12 cells; potential for carbonic anhydrase inhibition .
Cytotoxicity Evaluation Related compounds showed selective cytotoxicity against cancer cell lines .
Antimicrobial Properties Similar structures exhibited antimicrobial activity against various pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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